A2ti-2
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Overview
Description
A2ti-2 is a selective and low-affinity inhibitor of the membrane-bound protein annexin A2 and S100A10 heterotetramer. It exhibits antiviral activity by selectively disrupting protein interactions between annexin A2 and S100A10, and protects against human papillomavirus type 16 infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A2ti-2 involves the reaction of specific chemical precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. it is known that the compound is synthesized through a series of organic reactions that involve the formation of the heterotetramer structure .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities that adhere to strict quality control standards. The process involves large-scale synthesis using high-purity reagents and solvents. The final product is purified using techniques such as high-performance liquid chromatography to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
A2ti-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
A2ti-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the effects of disrupting these interactions.
Biology: Investigated for its role in inhibiting viral infections, particularly human papillomavirus type 16.
Medicine: Explored for its potential therapeutic applications in preventing viral infections and related diseases.
Industry: Utilized in the development of antiviral agents and other pharmaceutical products
Mechanism of Action
A2ti-2 exerts its effects by selectively disrupting the protein-protein interaction between annexin A2 and S100A10. This disruption prevents the formation of the heterotetramer complex, thereby inhibiting the entry of human papillomavirus type 16 into host cells. The molecular targets involved in this mechanism include the annexin A2 and S100A10 proteins .
Comparison with Similar Compounds
Similar Compounds
A2ti-1: Another inhibitor of the annexin A2 and S100A10 interaction, with a higher affinity compared to A2ti-2.
Other Protein-Protein Interaction Inhibitors: Compounds that inhibit similar protein-protein interactions but target different proteins or pathways
Uniqueness
This compound is unique due to its selective and low-affinity inhibition of the annexin A2 and S100A10 heterotetramer. This specificity makes it a valuable tool for studying the role of these proteins in viral infections and for developing targeted antiviral therapies .
Properties
IUPAC Name |
2-[[5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-7-5-6-10-15(13)24-11-17-20-21-18(25-12-16(19)23)22(17)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZJLOOZLBTLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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